molecular formula C12H19NOS B1457922 N-tert-butyl-5-propylthiophene-2-carboxamide CAS No. 166591-29-3

N-tert-butyl-5-propylthiophene-2-carboxamide

Cat. No. B1457922
M. Wt: 225.35 g/mol
InChI Key: NNCVKHZODQZFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-tert-butyl-5-propylthiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives. It has a molecular formula of C12H19NOS and a molecular weight of 225.35 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(tert-butyl)-5-propylthiophene-2-carboxamide . The InChI code for this compound is 1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

“N-tert-butyl-5-propylthiophene-2-carboxamide” is a solid compound .

Scientific Research Applications

1. Drug Delivery Systems

  • Application Summary: N-tert-butyl-5-propylthiophene-2-carboxamide is used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications . These hydrogels are flexible and resemble biological tissues, allowing selective diffusion of solutes through the hydrogel matrix, making them ideal for controlled release drug delivery systems .
  • Methods of Application: The hydrogels are photopolymerised using light-sensitive initiators like 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) . The chemical structures of the hydrogels are confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
  • Results or Outcomes: The hydrogels exhibit a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio is increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

2. Pharmaceutical Applications

  • Application Summary: The N-tert-butyl amide group, which includes N-tert-butyl-5-propylthiophene-2-carboxamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia and HIV .
  • Results or Outcomes: The outcomes of these applications are the successful treatment of the aforementioned conditions using drugs that contain the N-tert-butyl amide group .

3. Chemical Synthesis

  • Application Summary: N-tert-butyl-5-propylthiophene-2-carboxamide is used as a building block in organic synthesis . It can be used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
  • Results or Outcomes: The outcomes of these applications are the successful synthesis of various organic compounds .

4. Material Science

  • Application Summary: N-tert-butyl-5-propylthiophene-2-carboxamide can be used in the synthesis of various materials due to its unique chemical structure . These materials can have a wide range of applications, including in the fields of electronics, photonics, and energy storage .
  • Results or Outcomes: The outcomes of these applications are the successful synthesis of various materials with unique properties .

5. Biochemical Research

  • Application Summary: N-tert-butyl-5-propylthiophene-2-carboxamide can be used in biochemical research as a reagent . Its unique chemical structure can interact with various biological systems, providing valuable insights into their functioning .
  • Results or Outcomes: The outcomes of these applications are the successful completion of various biochemical experiments .

Safety And Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-tert-butyl-5-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVKHZODQZFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-5-propylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-5-propylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-5-propylthiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-5-propylthiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-5-propylthiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-5-propylthiophene-2-carboxamide
Reactant of Route 6
N-tert-butyl-5-propylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.